![molecular formula C13H11N3O2S B2846017 (3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid CAS No. 937606-30-9](/img/structure/B2846017.png)
(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid
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Overview
Description
“(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid” is a chemical compound with the molecular formula C13H14N8O2 . It is an off-white solid .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis
This compound is an off-white solid with a melting point of 131.5°C . The IR, 1H NMR, and 13C NMR spectra provide information about the functional groups and the hydrogen and carbon environments in the molecule .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Synthesis : The compound can be synthesized using various methods, starting from preformed pyrazoles or pyridines .
- Biological Activity : Researchers have explored its biological activity against a wide range of targets. These include:
Sustainable Synthesis
Efficient and sustainable synthesis methods are crucial for practical applications. Researchers have developed metal-free processes for constructing the triazole ring in this compound, enhancing its accessibility .
Computational Studies
Theoretical investigations play a vital role in understanding the compound’s behavior. Researchers have used computational methods to explore its electronic structure, reactivity, and interactions with biological targets .
Synthetic Strategies
Recent studies (2017–2021) have focused on synthetic strategies for 1H-pyrazolo[3,4-b]pyridine derivatives. These methods are categorized based on the assembly of the pyrazolopyridine system, considering their advantages and limitations .
Future Directions
properties
IUPAC Name |
2-(3-methyl-4-thiophen-2-ylpyrazolo[3,4-b]pyridin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-12-9(10-3-2-6-19-10)4-5-14-13(12)16(15-8)7-11(17)18/h2-6H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZIIVXFSBNUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=CC(=C12)C3=CC=CS3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid |
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